molecular formula C22H21ClFN5O2S B2431104 3-(7-chloro-1-((4-fluorobenzyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide CAS No. 1112437-04-3

3-(7-chloro-1-((4-fluorobenzyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide

Cat. No. B2431104
CAS RN: 1112437-04-3
M. Wt: 473.95
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-(7-chloro-1-((4-fluorobenzyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide is a useful research compound. Its molecular formula is C22H21ClFN5O2S and its molecular weight is 473.95. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Synthesis of Novel Heterocyclic Compounds

Research has focused on developing novel synthetic routes to create heterocyclic compounds, such as triazoloquinazolines, due to their significant pharmacological potential. One approach involves reactions of anthranilamide with isocyanates to produce oxazolo and oxazino quinazolinones, highlighting innovative strategies for constructing complex molecules with potential therapeutic applications (Chern et al., 1988).

Glycosylation Techniques

Another facet of research targets the glycosylation of quinazoline derivatives, aiming to modify their chemical properties and potentially enhance their biological activities. This includes the preparation of glycoside derivatives of thioxo triazoloquinazolinones, demonstrating the versatility of these compounds in synthetic chemistry (Saleh & Abdel-megeed, 2003).

Biological Activities

Anticancer Activity

A series of triazoloquinoline derivatives have been synthesized and evaluated for their anticancer activities, with some showing significant cytotoxicity against human cancer cell lines. This underscores the potential of such compounds in the development of new anticancer therapies (Reddy et al., 2015).

Antimicrobial and Antifungal Activities

Compounds within this class have also been assessed for their antimicrobial properties. For instance, quinazolinone derivatives containing triazolylthioether moieties have demonstrated good antimicrobial activity, suggesting their potential as leads for developing new antimicrobial agents (Yan et al., 2016).

Adenosine Receptor Antagonism

Derivatives of triazoloquinazoline, such as those acting as adenosine antagonists, exhibit high affinity for human A3 receptors, providing insights into the design of selective receptor modulators which could be beneficial in treating various diseases (Kim et al., 1996).

properties

IUPAC Name

3-[7-chloro-1-[(4-fluorophenyl)methylsulfanyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClFN5O2S/c1-13(2)25-19(30)9-10-28-20(31)17-11-15(23)5-8-18(17)29-21(28)26-27-22(29)32-12-14-3-6-16(24)7-4-14/h3-8,11,13H,9-10,12H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJPQGAUJVMVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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